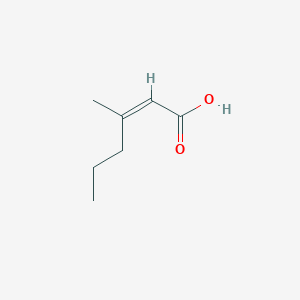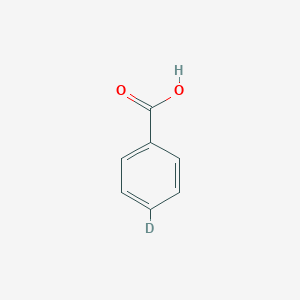
4-Deuteriobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deuteriobenzoic acid is a deuterium-labeled derivative of benzoic acid, where one of the hydrogen atoms on the benzene ring is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deuteriobenzoic acid typically involves the deuteration of benzoic acid. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective deuteration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions: 4-Deuteriobenzoic acid undergoes various chemical reactions similar to benzoic acid, including:
Oxidation: It can be oxidized to form deuterated derivatives of benzoic acid.
Reduction: Reduction reactions can convert it into deuterated benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include deuterated derivatives of benzoic acid, benzyl alcohol, and various substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-Deuteriobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterium-labeled compounds.
Biology: It serves as a tool in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: It is used in the production of deuterium-labeled standards for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mecanismo De Acción
The mechanism of action of 4-Deuteriobenzoic acid is primarily related to its role as a deuterium-labeled compound. Deuterium, being a stable isotope of hydrogen, exhibits similar chemical properties but with slight differences in bond strength and reaction kinetics. These differences are exploited in various studies to gain insights into reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds in different environments.
Comparación Con Compuestos Similares
Benzoic Acid: The non-deuterated parent compound, widely used in various applications.
Dithiobenzoic Acid: An organosulfur compound with different chemical properties and applications.
Benzocaine: A derivative of benzoic acid used as a local anesthetic.
Uniqueness: 4-Deuteriobenzoic acid is unique due to the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and stability. This makes it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds.
Propiedades
Fórmula molecular |
C7H6O2 |
|---|---|
Peso molecular |
123.13 g/mol |
Nombre IUPAC |
4-deuteriobenzoic acid |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D |
Clave InChI |
WPYMKLBDIGXBTP-MICDWDOJSA-N |
SMILES isomérico |
[2H]C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine](/img/structure/B11725978.png)
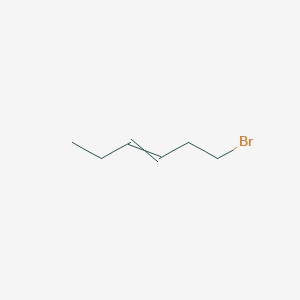
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
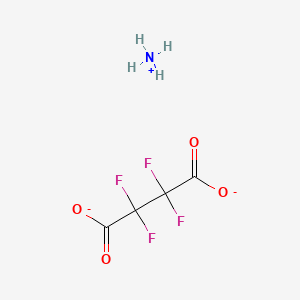
![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11725997.png)
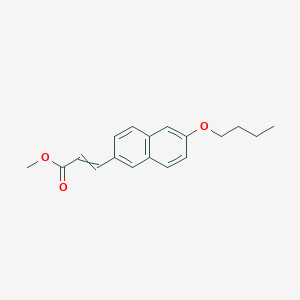
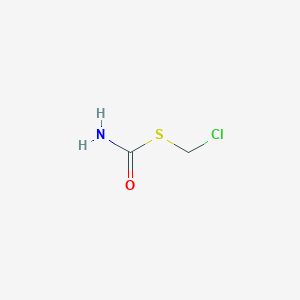
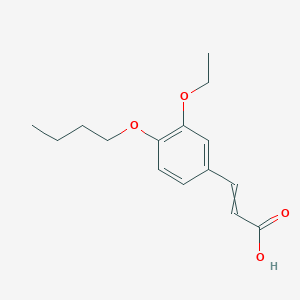
![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
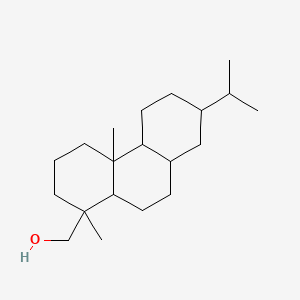
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)
